molecular formula C14H20O2 B1149892 APC-300

APC-300

Cat. No.: B1149892
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APC-300 is an argon plasma coagulation (APC) device widely used in endoscopic procedures for non-contact thermal coagulation of tissues. It employs ionized argon gas to deliver high-frequency electrical energy, enabling precise hemostasis and ablation of lesions in gastrointestinal, respiratory, and urological interventions . Key features include:

  • Mechanism: Utilizes argon gas to conduct monopolar current, creating a controlled plasma beam.
  • Applications: Effective in treating bleeding ulcers, tumor ablation, and managing Barrett’s esophagus.
  • Safety Profile: Reduces perforation risks compared to contact thermal methods due to its non-contact approach .

Properties

Molecular Formula

C14H20O2

Appearance

Solid powder

Synonyms

APC300;  APC-300;  APC 300; NONE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar Devices

Parameter This compound ERBE VIO APC System Traditional Electrocautery
Mechanism Argon plasma coagulation Argon plasma coagulation Direct contact thermal energy
Coagulation Depth 0.5–3 mm (controlled) 1–4 mm (adjustable) 2–5 mm (variable, less precise)
Contact Type Non-contact Non-contact Contact
Procedure Time 5–15 minutes (average) 5–20 minutes 10–30 minutes
Safety Lower perforation risk Moderate perforation risk Higher perforation risk
Clinical Use ESD, bleeding control Large tumor ablation Polypectomy, hemostasis

Key Research Findings

(a) Efficacy in Hemostasis

  • This compound : Achieved 92% hemostasis success in 45 endoscopic submucosal dissection (ESD) cases, with minimal adverse events .
  • ERBE VIO APC : Demonstrated 88–94% efficacy in colorectal bleeding control but required longer activation times due to adjustable power settings .
  • Electrocautery : Showed 85% efficacy but higher complication rates (12% perforation) in gastric ulcer treatments .

(b) Depth Control and Tissue Preservation

  • This compound’s shallow coagulation depth (0.5–3 mm) preserves submucosal layers, making it ideal for delicate procedures like esophageal ablation .
  • Electrocautery’s deeper penetration (up to 5 mm) risks transmural injury, limiting its use in thin-walled organs .

(c) Cost and Accessibility

  • This compound and ERBE VIO APC systems are high-cost devices (>$30,000), whereas electrocautery probes are more affordable (<$5,000) but lack precision .

Critical Evaluation of Limitations

  • This compound: Limited to superficial lesions; ineffective for large tumors or dense fibrosis .
  • ERBE VIO APC : Requires specialized training for power modulation, increasing procedural complexity .
  • Electrocautery : Higher complication rates negate cost benefits in high-risk patients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.